2-Bromo-N-phenyl-isonicotinamide

Description

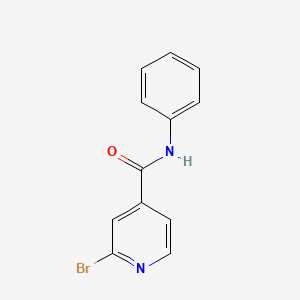

2-Bromo-N-phenyl-isonicotinamide is a halogenated pyridine derivative characterized by a bromine atom at the 2-position of the isonicotinamide core and an N-phenyl substituent. Its molecular formula is C₁₂H₉BrN₂O, with a molecular weight of 289.12 g/mol. The compound belongs to the class of substituted nicotinamides, which are widely studied for their applications in medicinal chemistry and materials science due to their tunable electronic properties and hydrogen-bonding capabilities. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the phenyl group contributes to π-stacking interactions, influencing crystallinity and solubility.

Properties

Molecular Formula |

C12H9BrN2O |

|---|---|

Molecular Weight |

277.12 g/mol |

IUPAC Name |

2-bromo-N-phenylpyridine-4-carboxamide |

InChI |

InChI=1S/C12H9BrN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

DCYAEHYCAYQOCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Bromo-N-phenyl-isonicotinamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and functional behavior are highlighted.

Structural and Physicochemical Comparison

Pharmacological and Material Relevance

- Halogen Effects : Bromine in this compound provides stronger halogen bonding compared to chlorine in analogs like 5-bromo-2-chloro derivatives, enhancing interactions with biological targets.

- Tautomerism: Unlike the keto-amine tautomer observed in N-(3-bromo-2-methylphenyl) derivatives, this compound likely adopts a single tautomeric form due to the absence of competing hydrogen-bond donors.

- Solubility : The phenyl group in this compound reduces water solubility compared to hydroxylated analogs like 5-bromo-2-hydroxyisonicotinic acid.

Key Research Findings

Crystallinity : Compounds with extended π-conjugation (e.g., N-(3-bromo-2-methylphenyl) derivatives) exhibit near-planar conformations, facilitating crystal packing and material stability.

Metabolic Stability : Methoxy and methyl groups in 2-Bromo-N-methoxy-N-methylisonicotinamide improve resistance to enzymatic degradation compared to unsubstituted amides.

Reactivity : Bromine at the 2-position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas chlorine at the same position (as in 5-bromo-2-chloro analogs) prioritizes nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.